molecular formula C20H25N5O2S B2645238 N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1019187-31-5

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2645238
CAS-Nummer: 1019187-31-5
Molekulargewicht: 399.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound belongs to the triazoloquinazoline class, a structural family known for its potent and selective inhibition of various protein kinases. The specific substitution pattern on this core structure, including the cyclopentyl and 3-methylbutyl (isopentyl) moieties, is designed to optimize binding affinity and selectivity within the ATP-binding pocket of target kinases. Research into this compound and its analogs is primarily focused on oncology and signal transduction, as these molecules can act as key chemical tools to probe the function of specific kinase pathways involved in cell proliferation and survival. Its mechanism of action involves competitive binding at the kinase's active site, thereby preventing ATP binding and subsequent phosphorylation of downstream substrate proteins, which can lead to the arrest of cancer cell growth. The presence of the sulfanylidene (thioxo) group is a critical feature that can enhance hydrogen bonding interactions and overall binding potency. This reagent serves as a valuable intermediate or lead compound for the development of novel targeted therapies, enabling researchers to explore structure-activity relationships and design next-generation kinase inhibitors. https://www.rcsb.org/ligand/0YH https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00841

Eigenschaften

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-12(2)9-10-24-18(27)15-8-7-13(17(26)21-14-5-3-4-6-14)11-16(15)25-19(24)22-23-20(25)28/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRKHKTYDCKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, can be achieved through various methods. Common synthetic routes include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . These methods involve the use of specific reagents and conditions to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have indicated that compounds within the quinazoline family exhibit anticancer properties. Specifically, N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Overactive Bladder Treatment

Another potential application of this compound lies in the treatment of overactive bladder (OAB). A related class of compounds has been synthesized and evaluated for their ability to activate potassium channels, which may help alleviate symptoms associated with OAB. The unique structure of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene could be optimized for similar therapeutic effects .

Synthesis and Optimization

The synthesis of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene typically involves several key steps:

  • Formation of intermediates : The initial step often includes the reaction of appropriate anilines with isothiocyanates to form thiazole derivatives.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the triazole ring.
  • Functionalization : Various substituents can be introduced to enhance biological activity and selectivity.

Optimization strategies focus on modifying functional groups to improve pharmacokinetic properties such as solubility and bioavailability .

Case Studies

Study Findings
Study on anticancer activityDemonstrated significant cytotoxicity against MCF-7 breast cancer cellsSupports potential use as an anticancer agent
Evaluation for OAB treatmentIdentified as an activator of potassium channelsSuggests therapeutic application in managing OAB symptoms

Wirkmechanismus

The mechanism of action of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis . By blocking this pathway, the compound can effectively suppress tumor growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The most closely related analog identified is N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (ChemDiv ID: F472-0542). Key differences between the two compounds include:

Attribute Target Compound F472-0542
Position 1 Substituent Sulfanylidene (S=) (2-Oxo-2-phenylethyl)sulfanyl (-S-CH₂-C(=O)-Ph)
Molecular Formula C₂₈H₃₁N₅O₃S¹ C₂₈H₃₁N₅O₃S
Functional Impact Electron-withdrawing thione group; potential for hydrogen bonding via S=O interaction Bulky aromatic substituent; introduces additional π-π stacking opportunities

Structural variations at position 1 significantly influence electronic and steric profiles, which may affect solubility, metabolic stability, and target binding .

NMR-Based Substituent Analysis

highlights the utility of NMR spectroscopy in comparing substituent effects on chemical environments. For instance, in structurally related compounds (e.g., Rapa, compounds 1, and 7), chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) were linked to substituent variations (Figure 6). Applying this methodology to the target compound and F472-0542 would likely reveal distinct shifts in these regions due to the divergent substituents at position 1. For example:

  • The sulfanylidene group in the target compound may deshield nearby protons due to its electron-withdrawing nature.
  • The phenylethylsulfanyl group in F472-0542 could induce upfield shifts in aromatic protons due to ring-current effects .

Biologische Aktivität

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1019187-31-5) is a novel compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections will explore its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S with a molecular weight of approximately 399.5 g/mol. The compound features a unique structure that includes a triazole ring fused to a quinazoline moiety and various substituents that enhance its biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression. In vitro assays demonstrated that at concentrations as low as 10 µM, the compound effectively reduced cell viability in breast and colon cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene has shown anti-inflammatory effects . In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Insecticidal Activity

Interestingly, some derivatives of this compound have been evaluated for insecticidal activity against agricultural pests. For example, studies reported high insecticidal efficacy against Mythimna separate at concentrations around 500 ppm . This highlights its potential use in agricultural applications.

The biological activity of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene is believed to stem from its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Cytokine Modulation : It appears to modulate the expression of cytokines involved in inflammation .

Comparative Analysis

To better understand the uniqueness of N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylideneTriazole and quinazoline frameworkAnticancer and anti-inflammatoryUnique sulfanylidene group
N-cyclohexyl-4-(3-methylbutyl)-5-oxoSimilar frameworkAnticancer propertiesDifferent substituents on nitrogen
7-[2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-3-oneDifferent heterocyclic ringKinase inhibitionPyridine instead of quinazoline

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various triazoloquinazolines for their anticancer properties. The results indicated that modifications at the sulfur atom significantly influenced biological activity .
  • Inflammation Studies : Research conducted on animal models demonstrated that administration of the compound led to significant reductions in inflammatory markers .
  • Agricultural Applications : Field trials assessing insecticidal properties showed promising results against common pests in crops .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.